molecular formula C11H11Cl2NO B1375628 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride CAS No. 103862-65-3

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

Cat. No.: B1375628
CAS No.: 103862-65-3
M. Wt: 244.11 g/mol
InChI Key: NQMZDIILGROSFO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride ( 103862-65-3) is a high-purity quinoline derivative offered for research and development purposes . With a molecular formula of C11H11Cl2NO and a molecular weight of 244.12, this compound serves as a valuable chemical intermediate and building block in organic synthesis . The presence of both a chloromethyl group and the quinoline scaffold makes it a versatile precursor for the development of more complex molecules, potentially for applications in medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and solubility for various experimental conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure its stability and integrity upon delivery .

Properties

IUPAC Name

5-(chloromethyl)-2-methylquinolin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO.ClH/c1-7-2-4-9-8(6-12)3-5-10(14)11(9)13-7;/h2-5,14H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMZDIILGROSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)CCl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of 2-Methylquinolin-8-ol

The primary synthetic strategy involves the chloromethylation of 2-methylquinolin-8-ol. This is typically achieved by reacting the quinolinol derivative with formaldehyde and hydrochloric acid under controlled temperature and acidic conditions. The reaction introduces the chloromethyl group at the 5-position selectively.

  • Reaction Conditions: The reaction is carried out in an acidic medium, often using concentrated hydrochloric acid or a mixture of hydrochloric acid and formaldehyde (or paraformaldehyde) as the chloromethylating agent.
  • Temperature Control: Maintaining the temperature between 100°C to 170°C is critical to ensure complete reaction and minimize side products.
  • Reaction Time: The reaction time varies but generally spans several hours to ensure full conversion.

Industrial-Scale Synthesis

Industrial preparation adapts the laboratory chloromethylation to larger scale reactors, optimizing parameters for yield and purity:

  • Use of continuous flow reactors or large batch reactors with precise temperature and reagent feed control.
  • Application of azeotropic distillation or vacuum to remove water formed during the reaction, driving the equilibrium toward product formation.
  • Refinement steps replacing organic solvents with industrial mineral acids (e.g., hydrochloric acid) to remove pigments and impurities, enhancing product purity and yield.

Purification and Isolation

  • After the chloromethylation, the reaction mixture is neutralized with alkali (e.g., sodium hydroxide) to pH ~7.
  • The product is isolated by centrifugation or filtration.
  • Further purification involves treatment with activated carbon and repeated acid-base washes.
  • Final drying yields the hydrochloride salt of 5-(chloromethyl)-2-methylquinolin-8-ol with purity exceeding 99%.

Detailed Research Findings and Data

Reaction Stoichiometry and Conditions (Based on Patent CN102267943B)

Reagent Molar Ratio to 4-chloronitrophenol Notes
4-Chloro-ortho-aminophenol 1.6 Reactant for quinoline ring formation
Glycerol 2.6 Solvent and dehydration agent
Concentrated sulfuric acid 3 Chloromethylation catalyst and acid medium
Temperature 100–170 °C Optimal range: 105–150 °C
Reaction time 1–10 hours (post acid addition) Includes vacuum dehydration phase
  • The process involves slow addition of sulfuric acid to a mixture of reagents at elevated temperature.
  • Vacuum or azeotropic distillation with solvents like benzene or toluene removes water to drive reaction completion.
  • Neutralization with sodium hydroxide and subsequent purification steps yield high-purity product.

Yield and Purity

  • Yields reported range from 59% to over 78% depending on method optimization.
  • Purity of final hydrochloride salt can reach >99% by HPLC analysis.
  • Industrial processes emphasize minimizing organic solvent use and maximizing recovery to reduce cost and environmental impact.

Alternative Synthetic Routes

  • Chloromethylation using sulfuryl chloride or other chlorinating agents has been reported but often suffers from lower selectivity and yields.
  • Direct chloromethylation of 8-hydroxyquinoline derivatives with formaldehyde and hydrochloric acid remains the preferred and most scalable method.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purity (%) Notes
Chloromethylation with formaldehyde + HCl 2-methylquinolin-8-ol, formaldehyde, HCl, 100–170 °C 60–80 >99 Preferred method, scalable, selective
Sulfuryl chloride chlorination 8-hydroxyquinoline, sulfuryl chloride ~49 Lower Less selective, more impurities
Oxine + glacial acetic acid + chlorine Expensive raw materials, acetic acid solvent ~52.7 Moderate Higher cost, multiple by-products
4-chloronitrophenol + 4-chloro-ortho-aminophenol + glycerol + H2SO4 (patent method) Complex mixture, vacuum dehydration, acid-base purification ~59–78 >99 Industrially optimized, cost-effective

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 2-methylquinolin-8-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

CMMQ-HCl serves as an important intermediate in the synthesis of pharmaceutical compounds targeting microbial infections and cancer. Its derivatives have been studied for their potential antimicrobial and anticancer activities.

  • Antimicrobial Activity: CMMQ-HCl has shown effectiveness against various bacterial strains, indicating its potential use in developing new antibiotics.
  • Anticancer Properties: Preliminary studies suggest that it may exhibit anticancer properties, although further research is necessary to elucidate specific mechanisms and efficacy.

Biological Research

The compound is utilized in enzyme inhibition studies and as a probe for biological assays. Its ability to interact with biological macromolecules enhances its application in understanding cellular processes.

  • Enzyme Inhibition: CMMQ-HCl can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Interaction with Nucleic Acids: The compound may interact with DNA and RNA, affecting their function and stability.

Industrial Applications

Beyond its medicinal uses, CMMQ-HCl is employed in the synthesis of dyes, pigments, and other industrial chemicals, showcasing its significance in both academic and industrial settings.

Case Studies

  • Antimicrobial Studies: Research has demonstrated that CMMQ-HCl exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support its potential development as a new class of antibiotics.
  • Cancer Research: In vitro studies indicate that derivatives of CMMQ-HCl can induce apoptosis in various cancer cell lines, suggesting its utility in anticancer drug development.
  • Corrosion Inhibition: A study explored the use of CMMQ-HCl as an inhibitor for carbon steel corrosion in acidic environments, highlighting its potential industrial applications beyond pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride involves its interaction with cellular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The chloromethyl group in the target compound enables nucleophilic substitutions (e.g., with imidazole or piperazine) , whereas acetyl or methoxy groups in analogs like 5-acetyl-8-hydroxyquinolin-2(1H)-one or 5-chloro-8-methoxy-2-methylquinolin-4-ol limit further derivatization due to their electron-withdrawing or steric effects .
  • Synthetic Efficiency : The target compound achieves a high yield (78%) under mild conditions , contrasting with lower yields reported for 5-substituted ethers due to side reactions with trace water .

Key Observations:

  • Lipophilicity: The chloromethyl group increases logP (2.5) compared to methoxy (1.8) or amino (0.6) derivatives, enhancing membrane permeability but reducing aqueous solubility .
  • Acidity: The hydroxyl group’s pKa (~8.2) is comparable to 5-methylquinolin-8-ol (7.9) but lower than methoxy analogs (9.1), influencing ionization under physiological conditions .
  • Biological Activity : The target compound’s corrosion inhibition efficacy (90% at 1 mM) surpasses traditional heterocyclic inhibitors like imidazoles due to stronger adsorption via the chloromethyl group .

Biological Activity

5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride (CAS No. 103862-65-3) is a derivative of the quinoline family, which has gained attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a chloromethyl group at the 5-position and a methyl group at the 2-position of the quinoline ring. The compound's molecular formula is C10H9Cl2N0, indicating the presence of chlorine and nitrogen atoms that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of multiple enzymes involved in critical biochemical pathways, including nitric oxide synthases (NOS) and phosphoinositide 3-kinase δ (PI3Kδ) .
  • Receptor Modulation : It has shown affinity for dopamine receptors (D2 and D3), suggesting potential applications in neuropharmacology .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including liver, breast, and leukemia cells. Studies indicate that it inhibits cell viability through modulation of cell signaling pathways .
  • Antimicrobial Effects : It shows significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . The compound's mechanism includes disruption of bacterial cell division proteins.
  • Neuroprotective Properties : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .

Anticancer Studies

A study investigating the cytotoxicity of various quinoline derivatives found that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The compound was particularly effective in inhibiting the proliferation of multidrug-resistant (MDR) cancer cells .

Antimicrobial Studies

In vitro tests revealed that this compound had substantial antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The study reported inhibition zones significantly larger than those observed with standard treatments, indicating its potential as a novel antibacterial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The compound is well absorbed when administered orally.
  • Distribution : It exhibits high permeability across cell membranes, facilitating effective distribution to target tissues.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver.
  • Excretion : Excreted primarily through urine after undergoing biotransformation .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineObserved EffectsReference
AnticancerLiver cancer cellsIC50 ~ 5 µM; inhibits proliferation
Breast cancer cellsSignificant cytotoxicity
AntimicrobialStaphylococcus aureusMIC = 1 × 10^-4 mg/mL
Escherichia coliInhibition zone = 25 mm
NeuroprotectiveNeuroblastoma cellsReduced apoptosis

Q & A

Q. What experimental methodologies are recommended for evaluating the corrosion inhibition efficiency of 5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride on carbon steel in acidic environments?

To assess corrosion inhibition, researchers should employ a combination of electrochemical and surface analysis techniques:

  • Potentiodynamic Polarization (PDP): Determines corrosion current density and identifies inhibitor behavior (mixed-type inhibitors reduce both anodic and cathodic reactions) .
  • Electrochemical Impedance Spectroscopy (EIS): Measures charge-transfer resistance and evaluates adsorption stability .
  • Electrochemical Frequency Modulation (EFM): Provides non-destructive corrosion rate measurements .
  • Surface Analysis: Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) characterize surface morphology and confirm inhibitor adsorption .
    These methods are validated in 1 M HCl environments, with inhibitor efficiencies reaching up to 93% at optimal concentrations .

Q. What adsorption models describe the interaction between this compound and metal surfaces?

The Langmuir adsorption isotherm is widely used, assuming monolayer adsorption on homogeneous surfaces. Key parameters include:

  • Adsorption equilibrium constant (KadsK_{ads}): Reflects binding affinity (higher KadsK_{ads} indicates stronger adsorption).
  • Free energy of adsorption (ΔGads\Delta G_{ads}): Typically negative values (-30 to -40 kJ/mol) suggest chemisorption dominance .
    Studies report correlation coefficients >0.99 for Langmuir fits, confirming its applicability .

Q. What are the primary challenges in synthesizing high-purity this compound?

Synthesis challenges include:

  • By-product formation: Reactions with alcohols/glycols may yield undesired ethers due to trace water .
  • Low yields: Multi-step purification (e.g., recrystallization, chromatography) reduces yields but ensures purity .
  • Validation: Gas chromatography, IR, and UV spectroscopy are critical for verifying structural integrity .

Advanced Research Questions

Q. How do computational studies like DFT enhance understanding of the corrosion inhibition mechanism?

Density Functional Theory (DFT) calculations reveal:

  • Electron-accepting capacity: The quinoline ring and chloromethyl group act as active sites for electron transfer to metal surfaces .
  • Molecular descriptors: Higher EHOMOE_{HOMO} (electron-donating ability) and lower ELUMOE_{LUMO} (electron-accepting ability) correlate with stronger adsorption .
  • Simulated adsorption configurations: Inhibitors align parallel to the metal surface, maximizing contact area .

Q. How does structural modification of the quinoline ring affect inhibitory performance?

Comparative studies with derivatives (e.g., 5-(methoxymethyl)-2-methylquinolin-8-ol) show:

  • Electron-donating groups: Methoxy groups reduce efficiency compared to chloromethyl due to weaker metal-inhibitor interactions .
  • Steric effects: Bulky substituents hinder adsorption, while linear chains enhance surface coverage .
    For example, 5-(chloromethyl)- derivatives outperform 5-methoxy analogs by ~10% in inhibition efficiency .

Q. How to resolve contradictions between electrochemical data and surface analysis in corrosion studies?

Discrepancies may arise from:

  • Experimental conditions: Variations in temperature or HCl concentration alter adsorption kinetics .
  • Surface heterogeneity: Localized corrosion pits may not be fully captured by averaged electrochemical data .
    Mitigation strategies:
  • Cross-validate results using multiple techniques (e.g., EIS + SEM).
  • Conduct time-dependent studies to monitor adsorption stability .

Q. What strategies optimize inhibitor concentration for maximum efficiency without precipitation?

  • Solubility studies: Determine critical micelle concentration (CMC) to avoid aggregation.
  • Adsorption saturation tests: Efficiency plateaus at ~93% (1 M HCl, 10⁻³ M inhibitor), beyond which excess inhibitor precipitates .
  • Synergistic additives: Co-inhibitors (e.g., surfactants) enhance solubility and surface coverage .

Q. What spectroscopic techniques confirm the structural integrity post-synthesis?

  • ¹H/¹³C NMR: Verify substituent positions and purity .
  • FT-IR: Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹ for hydroxyquinoline) .
  • UV-Vis: Confirm π→π* transitions in the quinoline ring (λmax ~270–310 nm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride
Reactant of Route 2
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5-(Chloromethyl)-2-methylquinolin-8-ol hydrochloride

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